N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
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Overview
Description
N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a complex organic compound that features a thiadiazole ring, a morpholinoethyl group, and a cyclobutanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic conditions.
Introduction of the Morpholinoethyl Group: This step involves the nucleophilic substitution of the thiadiazole ring with 2-chloroethylmorpholine in the presence of a base.
Attachment of the Cyclobutanecarboxamide Moiety: This final step can be accomplished by reacting the intermediate with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Biology: It is studied for its potential as a biochemical probe to investigate cellular pathways.
Mechanism of Action
The mechanism of action of N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: The compound can interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Uniqueness
N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and applications.
Properties
IUPAC Name |
N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c18-11(10-2-1-3-10)14-12-15-16-13(21-12)20-9-6-17-4-7-19-8-5-17/h10H,1-9H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHVRCJOXTVQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)SCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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